molecular formula C28H25ClFN3O5S B2366170 3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide CAS No. 689227-07-4

3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide

Cat. No. B2366170
CAS RN: 689227-07-4
M. Wt: 570.03
InChI Key: SMAUADYYFQESPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H25ClFN3O5S and its molecular weight is 570.03. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

A significant application of this compound lies in its potential as an antimicrobial agent. Research has indicated that similar quinazolinone derivatives have been effective against a range of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. These compounds have structures that have been elucidated using various spectral methods and show promise in treating infections caused by these organisms (Desai, Dodiya, & Shihora, 2011).

Antifungal and Antibacterial Activities

The compound's structural analogs demonstrate significant antifungal and antibacterial activities. This includes efficacy against Staphylococcus aureus, Staphylococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The compound's efficacy in these areas suggests a potential role in combating various microbial infections (Patel & Patel, 2010).

Potential in Treating Tuberculosis

Some quinazolinone analogs, related to the compound , have shown effectiveness in treating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This suggests a potential application of the compound or its derivatives in tuberculosis therapy (Rao & Subramaniam, 2015).

Anti-Inflammatory Properties

Related research has demonstrated that certain quinazolinone derivatives have anti-inflammatory properties. This indicates the potential for this compound or its analogs to be used in the treatment of inflammation-related disorders (Torres et al., 1999).

Applications in Imaging Techniques

Quinazolinone derivatives have also been used in the development of imaging ligands for positron emission tomography (PET), specifically targeting peripheral benzodiazepine receptors. This implies potential use in neuroimaging and the study of neurological disorders (Yu et al., 2008).

Potential in Anticonvulsant and Sedative Therapies

Some quinazolinone compounds have shown promise in anti-convulsive activity, indicating potential applications in the treatment of epilepsy and related conditions. Their properties could be exploited in developing new anticonvulsant or sedative drugs (Shelton, 1981).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-N-(2-methoxyethyl)-4-oxoquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25ClFN3O5S/c1-36-9-8-31-26(34)18-4-7-23-24(12-18)32-28(33(27(23)35)13-17-2-5-21(29)6-3-17)39-15-20-11-22(30)10-19-14-37-16-38-25(19)20/h2-7,10-12H,8-9,13-16H2,1H3,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAUADYYFQESPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC4=C3OCOC4)F)CC5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25ClFN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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